molecular formula C15H26O B14611547 Pentadecadienal CAS No. 60998-25-6

Pentadecadienal

Cat. No.: B14611547
CAS No.: 60998-25-6
M. Wt: 222.37 g/mol
InChI Key: WJGSBYJVUWVJLB-UHFFFAOYSA-N
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Description

Pentadecadienal (C₁₅H₂₄O) is a 15-carbon aliphatic aldehyde containing two conjugated double bonds. It is identified in marine diatoms (e.g., Chaetoceros calcitrans) as a bioactive metabolite with antioxidant properties and in insects as a pheromone component. Its structural isomers, such as (9E,11Z)-pentadecadienal and (9Z,11Z)-pentadecadienal, are critical in species-specific chemical communication among insects like hawk moths . In marine metabolomics, this compound demonstrates significant correlations with free radical scavenging activities (e.g., DPPH assay), as evidenced by variable importance in projection (VIP) scores ≥1.0 in chemometric models .

Properties

CAS No.

60998-25-6

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

pentadeca-2,4-dienal

InChI

InChI=1S/C15H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h11-15H,2-10H2,1H3

InChI Key

WJGSBYJVUWVJLB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC=CC=CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentadecadienal can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired conjugated diene. Another method includes the use of cross-coupling reactions, such as the Suzuki or Heck reactions, to form the conjugated double bonds .

Industrial Production Methods

In an industrial setting, this compound can be produced through the catalytic hydrogenation of pentadecadienoic acid, followed by oxidation. This method ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Pentadecadienal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pentadecadienal has several applications in scientific research:

Mechanism of Action

Pentadecadienal exerts its effects primarily through its role as a pheromone. It binds to specific olfactory receptors in insects, triggering a cascade of molecular events that lead to behavioral responses such as attraction or aggregation. The exact molecular targets and pathways involved are still under investigation, but it is known to interact with G-protein coupled receptors in the olfactory system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with pentadecadienal:

Hexadecadienal (C₁₆H₂₈O)
  • Structure : A 16-carbon aldehyde with two double bonds.
  • Function : Acts as a pheromone in insects, such as Sphinconstricta hawk moths, where (11E,13Z)-hexadecadienal isomers mediate mating behaviors .
  • Comparison: The longer carbon chain (C16 vs. C15) and distinct double bond positions reduce overlap in biological roles.
3-Hexadecenoic Acid (C₁₆H₃₀O₂)
  • Structure : A 16-carbon carboxylic acid with one double bond at the C3 position.
  • Comparison: The carboxylic acid group confers higher polarity and lower volatility compared to this compound’s aldehyde. Bioactivity divergence: 3-hexadecenoic acid targets anti-inflammatory pathways, while this compound focuses on antioxidant responses .
Arachidonic Acid (C₂₀H₃₂O₂)
  • Structure : A 20-carbon polyunsaturated fatty acid with four double bonds.
  • Function: Weakly correlates with both NO inhibition and DPPH scavenging in marine metabolomics .
  • Comparison: Longer chain and multiple double bonds enhance membrane fluidity but reduce specificity in antioxidant roles compared to this compound. Arachidonic acid is a precursor for eicosanoids, whereas this compound’s smaller size allows direct radical quenching .

Analytical and Bioactivity Comparison

Table 1: Key Properties of this compound and Analogues

Compound Molecular Formula Functional Group Key Bioactivity Source VIP Score*
9,11-Pentadecadienal C₁₅H₂₄O Aldehyde Antioxidant (DPPH), pheromone Marine diatoms, insects 1.0–1.2
3-Hexadecenoic Acid C₁₆H₃₀O₂ Carboxylic Acid Anti-inflammatory (NO inhibition) Marine diatoms 1.1
Arachidonic Acid C₂₀H₃₂O₂ Carboxylic Acid Weak antioxidant/anti-inflammatory Marine sources <1.0
(11E,13Z)-Hexadecadienal C₁₆H₂₈O Aldehyde Pheromone signaling Insects N/A

*VIP scores from PLS regression models in marine metabolomics studies .

Mechanistic Insights

  • This compound : The conjugated dienal system enables resonance stabilization of free radicals, explaining its antioxidant efficacy. In insects, the E/Z isomerism of double bonds ensures species-specific pheromone recognition .
  • Contrast with Carboxylic Acids: Carboxylic acids (e.g., 3-hexadecenoic acid) interact with inflammatory enzymes like cyclooxygenase, while aldehydes like this compound directly neutralize reactive oxygen species .

Research Implications

  • Analytical Challenges : Differentiation of E/Z isomers requires advanced techniques like UHPLC-ESI-Orbitrap MS, as employed in metabolomics studies .

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